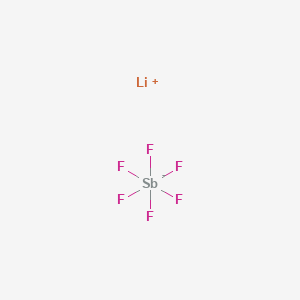

F6LiSb

Description

Contextualization of Lithium Salts in Electrochemical Energy Storage Systems

Lithium-ion batteries, the powerhouse of modern portable electronics and electric vehicles, rely on the movement of lithium ions between two electrodes—the anode and the cathode. wikipedia.org This movement is facilitated by an electrolyte, which is typically a solution of a lithium salt dissolved in a mixture of organic carbonate solvents. wikipedia.orgbruker.com The choice of lithium salt is critical as it significantly influences the battery's performance, including its energy density, power density, cycle life, and safety. lammps.org The most commonly used salt in commercial lithium-ion batteries is lithium hexafluorophosphate (B91526) (LiPF₆). wikipedia.orgbruker.comsioc-journal.cnnetzsch.com

Evolution of Electrolyte Salts and the Research Significance of Hexafluoroantimonates

While LiPF₆ is widely adopted, it possesses certain drawbacks, such as thermal instability and susceptibility to hydrolysis, which can lead to the formation of hazardous hydrofluoric acid (HF). netzsch.comresearchgate.netosti.govmdpi.com This has spurred research into alternative lithium salts with improved properties. The exploration of different anions has led to investigations into salts like lithium tetrafluoroborate (B81430) (LiBF₄), lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), and various hexafluoro-anion salts. researchgate.netconfex.com

Among these, hexafluoroantimonates, and specifically LiSbF₆, have emerged as a noteworthy area of study. The larger size of the hexafluoroantimonate (SbF₆⁻) anion compared to hexafluorophosphate (PF₆⁻) can influence ion mobility and interactions within the electrolyte, potentially offering advantages in certain applications. temple.edu

Scope and Research Trajectories of Lithium Hexafluoroantimonate in Contemporary Science

Current research on LiSbF₆ is multifaceted, exploring its fundamental properties, synthesis methods, and applications in various electrochemical systems. Scientists are investigating its potential to enhance the performance and stability of next-generation batteries, including lithium-ion, aprotic Li-O₂, and dual-ion batteries. researchgate.netosti.gov Furthermore, its utility extends beyond batteries into areas such as cationic polymerization, where it can act as a photoinitiator. sigmaaldrich.com The ongoing research aims to understand and overcome the challenges associated with LiSbF₆ to unlock its full potential in advanced materials science.

Structure

2D Structure

Properties

CAS No. |

18424-17-4 |

|---|---|

Molecular Formula |

F6LiSb |

Molecular Weight |

242.7 g/mol |

IUPAC Name |

lithium;antimony(5+);hexafluoride |

InChI |

InChI=1S/6FH.Li.Sb/h6*1H;;/q;;;;;;+1;+5/p-6 |

InChI Key |

YVBBFYDVCPCHHG-UHFFFAOYSA-H |

Canonical SMILES |

[Li+].F[Sb-](F)(F)(F)(F)F |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Lithium Hexafluoroantimonate

Direct Synthesis Approaches and Their Mechanistic Investigations

Direct synthesis methods involve the direct combination of a lithium precursor with an antimony(V) fluoride (B91410) precursor. These methods are often conceptually straightforward but require careful control due to the high reactivity of the reagents.

One of the most common direct approaches is the reaction of antimony pentafluoride (SbF₅) with lithium fluoride (LiF). This reaction is analogous to the industrial synthesis of lithium hexafluorophosphate (B91526) (LiPF₆). lithium-chemical.com The reaction is typically carried out in a suitable medium, such as anhydrous hydrogen fluoride (aHF), which can enhance ion dissociation.

Reaction: LiF + SbF₅ → LiSbF₆

Mechanistically, this process relies on the potent Lewis acidity of SbF₅, which readily accepts a fluoride ion (F⁻) from the lithium fluoride salt to form the stable hexafluoroantimonate anion (SbF₆⁻). wikipedia.orgresearchgate.net A significant challenge in this synthesis is the nature of SbF₅, which is a highly viscous liquid that exists as a polymer, [SbF₄(μ-F)₂]n, where fluoride centers bridge antimony atoms. wikipedia.org This polymeric nature and aggressive reactivity can complicate achieving precise stoichiometry and may lead to the formation of oligomeric anions like [Sb₂F₁₁]⁻ if conditions are not carefully controlled. wikipedia.org

Another direct route is the neutralization reaction between a lithium base, such as lithium hydroxide (B78521) (LiOH), and hexafluoroantimonic acid (HSbF₆). researchgate.net

Reaction: LiOH + HSbF₆ → LiSbF₆ + H₂O

A similar direct approach is a metathesis reaction between a simple lithium salt, like lithium chloride (LiCl), and hexafluoroantimonic acid.

Reaction: LiCl + HSbF₆ → LiSbF₆ + HCl(g)

While these acid-base and metathesis reactions avoid the direct handling of the highly reactive SbF₅, they introduce their own challenges. Hexafluoroantimonic acid is an extremely corrosive superacid, which places stringent demands on reactor materials. Furthermore, the formation of water or hydrogen chloride as byproducts necessitates subsequent purification steps to obtain the high-purity, anhydrous LiSbF₆ required for electrochemical applications.

Solution-Phase Synthesis Routes and Solvent Effects

Solution-phase synthesis is the most prevalent method for preparing LiSbF₆, as the solvent serves to mediate reactivity, facilitate mass transport, and control reaction temperature. The choice of solvent is critical and profoundly impacts the reaction efficiency, product purity, and even the crystalline structure of the final product.

Common solvents for LiSbF₆ synthesis include anhydrous hydrogen fluoride (aHF), dimethyl carbonate (DMC), and various ethers. Research has also explored the use of diethylene glycol dimethyl ether (diglyme) and liquid sulfur dioxide (SO₂). researchgate.netacs.orgcdnsciencepub.com The properties of the solvent, such as its dielectric constant, polarity, and coordinating ability (donor number), play a crucial role. chemicalbook.comnih.gov Solvents with high dielectric constants can enhance the dissociation of ionic intermediates and improve reaction rates. chemicalbook.com

A key consideration is the interaction between the solvent, the lithium cation (Li⁺), and the hexafluoroantimonate anion (SbF₆⁻). In coordinating solvents like diglyme (B29089), the solvent molecules can become part of the final crystal structure. For instance, a 2:1 diglyme:LiSbF₆ crystalline complex has been identified where the Li⁺ ion is coordinated by two diglyme molecules, while the SbF₆⁻ anion remains isolated. researchgate.netacs.org This demonstrates that the solvent is not always an inert medium but can be an active participant in the crystallization process. The solvation of the Li⁺ ion can influence the formation of contact ion pairs (CIPs) versus solvent-separated ion pairs (SSIPs), which in turn affects the reaction mechanism and kinetics. nih.govacs.org

The reaction of LiF and SbF₅ is typically conducted at reduced temperatures (e.g., 0–5°C) to mitigate the high exothermicity and prevent thermal decomposition of the product.

Solid-State Reaction Pathways for Lithium Hexafluoroantimonate Preparation

Solid-state synthesis routes for LiSbF₆ are less common but offer the advantage of avoiding solvents, which simplifies product workup and eliminates solvent-related impurities. These methods generally require higher energy input, such as elevated temperatures or mechanical force, to overcome the kinetic barriers of reactions between solids.

A potential solid-state pathway is the direct gas-solid reaction between solid lithium fluoride and gaseous antimony pentafluoride, analogous to a method used for LiPF₆ synthesis. lithium-chemical.com

Reaction: LiF(s) + SbF₅(g) → LiSbF₆(s)

This approach would likely require high temperatures and pressures to facilitate the reaction, which occurs at the solid's surface. Challenges include ensuring complete conversion of the LiF, as the product layer can inhibit further reaction, and the high sealing requirements for the reaction vessel to handle the corrosive SbF₅ gas. lithium-chemical.com

Another approach that falls under the umbrella of solid-state reactions is the solvolysis of metal precursors in liquid SbF₅. While SbF₅ is a liquid, it acts as both a reactant and the reaction medium, and the reaction yields a solid product after the volatile byproducts are removed. This method has been successfully used to synthesize other divalent metal hexafluoroantimonates. cdnsciencepub.com

Purification Strategies for High Purity Lithium Hexafluoroantimonate in Research Applications

The purity of LiSbF₆ is paramount for its use in research, especially in electrochemical systems where trace impurities like water or HF can degrade battery performance. google.comrsc.org Consequently, purification is a critical step following synthesis.

The most common purification technique for LiSbF₆ produced via solution-phase routes is recrystallization . This involves dissolving the crude product in a suitable solvent to form a saturated solution and then inducing crystallization, often by cooling. researchgate.net For instance, a filtrate containing the product can be cooled to low temperatures (e.g., -20°C) to precipitate the purified salt. ysxbcn.com A two-solvent system can also be employed, where the crude salt is dissolved in a good solvent, and then a second solvent in which the salt is poorly soluble is added to force crystallization. google.com

Vacuum drying is essential to remove residual solvents and any volatile impurities from the crystallized product. This is often performed at elevated temperatures (e.g., 60-170°C) to ensure the complete removal of solvent molecules that may be coordinated to the lithium ions or trapped within the crystal lattice. ysxbcn.comgoogle.com

For removing specific impurities, chemical or physical adsorption methods can be employed. Ion exchange resins are effective for capturing trace metallic impurities and can be used to purify lithium salt solutions to battery-grade standards. specialchem.com Similarly, treating solutions with specific adsorbents can remove targeted impurities based on affinity. google.com Solvent extraction is another established technique for the purification of lithium from various sources and could be adapted for this purpose. researchgate.net

Scalability Studies and Process Optimization in Lithium Hexafluoroantimonate Synthesis

Scaling up the synthesis of LiSbF₆ from the laboratory bench to industrial production presents significant challenges, many of which are shared with the large-scale production of LiPF₆. rsc.orgosti.gov The primary concerns revolve around safety, cost, process efficiency, and product purity.

Key Scalability Challenges:

Handling of Hazardous Materials: SbF₅ and HF are extremely corrosive and toxic, requiring specialized corrosion-resistant equipment and stringent safety protocols for handling. researchgate.net

Thermal Management: The direct reactions are often highly exothermic. Effective heat removal is critical on a large scale to prevent runaway reactions and thermal decomposition of the product.

Purity Control: Maintaining high purity and anhydrous conditions on a large scale is difficult. Moisture ingress must be strictly prevented throughout the process. rsc.org

Process optimization focuses on addressing these challenges by systematically studying reaction parameters to maximize yield and purity while minimizing cost and risk. This includes optimizing precursor molar ratios, reaction temperature, pressure, mixing efficiency, and residence time. The development of continuous manufacturing processes, such as using flow reactors, is a promising avenue for scaling up. Flow chemistry offers enhanced control over reaction parameters, improved safety due to smaller reaction volumes at any given time, and potential for more efficient and consistent production. nih.gov

The table below summarizes and compares the primary synthesis methodologies.

| Methodology | Typical Reaction | Advantages | Challenges | Scalability |

|---|---|---|---|---|

| Direct Reaction (in aHF) | LiF + SbF₅ → LiSbF₆ | Conceptually simple; high reaction efficiency. | Highly corrosive and reactive precursors (SbF₅, aHF); strict anhydrous conditions required; exothermicity. | Challenging |

| Neutralization | LiOH + HSbF₆ → LiSbF₆ + H₂O | Avoids direct use of SbF₅. | HSbF₆ is a highly corrosive superacid; water byproduct must be removed. | Low |

| Solution-Phase (Organic Solvent) | LiF + SbF₅ (in DMC) → LiSbF₆ | Good temperature control; solvent choice can influence product form. researchgate.net | Solvent impurities; product may form complexes with solvent; requires extensive purification. acs.org | Moderate |

| Gas-Solid Reaction | LiF(s) + SbF₅(g) → LiSbF₆(s) | Solvent-free, simplifying purification. lithium-chemical.com | Requires high temperature/pressure; slow reaction rates; incomplete conversion is common. lithium-chemical.com | Challenging |

Advanced Spectroscopic and Structural Characterization of Lithium Hexafluoroantimonate Systems

Vibrational Spectroscopy Applications in Lithium Hexafluoroantimonate Research

Vibrational spectroscopy, encompassing Raman and Infrared (IR) techniques, probes the vibrational energy levels of molecules. mdpi.com These methods are exceptionally sensitive to the local chemical environment, making them powerful tools for studying ion-ion and ion-solvent interactions, which are fundamental to the performance of electrolytes.

Raman spectroscopy is highly effective for studying the degree of association between cations and anions in an electrolyte. thermofisher.com The vibrational modes of the polyatomic anion, SbF₆⁻, are particularly informative. In a perfectly octahedral symmetry (Oₕ), as expected for a "free" or fully solvent-separated anion, specific selection rules govern its Raman activity. However, when the anion enters into a direct interaction with a lithium cation, forming a contact ion pair (CIP) or larger ionic aggregates (AGG), this symmetry is perturbed, leading to distinct changes in the Raman spectrum.

The primary Raman-active symmetric stretching mode (ν₁) of the SbF₆⁻ anion is a key indicator of its coordination state. The position of this band can shift depending on the extent of ionic association. Research on analogous hexafluorophosphate (B91526) (PF₆⁻) systems shows that different ionic species can be identified by careful deconvolution of the anion's vibrational bands. thermofisher.comresearchgate.net These species include:

Solvent-Separated Ion Pairs (SSIP): The cation and anion are fully separated by solvent molecules. The anion retains its high symmetry.

Contact Ion Pairs (CIP): The cation and anion are in direct contact, lowering the anion's symmetry.

Aggregates (AGG): Multiple cations and anions are associated, leading to further shifts and band broadening.

In a study of the crystalline polymer electrolyte P(EO)₆LiAsF₆, which is isostructural with its LiSbF₆ counterpart, the ν₁ mode of the AsF₆⁻ anion at 685 cm⁻¹ was used to identify the anions as being "spectroscopically free". researchgate.net Similar analysis can be applied to LiSbF₆ systems to quantify the relative populations of free ions, CIPs, and AGGs, which directly influence the electrolyte's ionic conductivity and transference number. researchgate.netchemrxiv.org

Table 1: Representative Ionic Species in Lithium Salt Electrolytes and Their General Raman Signatures

| Ionic Species | Description | General Raman Spectral Signature |

| Free Anion / SSIP | Anion is fully solvated and does not directly interact with Li⁺. | A single, sharp peak for the symmetric stretch (ν₁) of the anion, indicative of high Oₕ symmetry. researchgate.netresearchgate.net |

| Contact Ion Pair (CIP) | Anion is coordinated to a single Li⁺ cation. | A new, often blue-shifted peak appears for the ν₁ mode due to the perturbed symmetry. The original peak may also be present. researchgate.net |

| Aggregate (AGG) | Anion is coordinated to two or more Li⁺ cations. | A further shifted peak or significant broadening of the ion pair band, indicating more complex coordination environments. researchgate.net |

Infrared Spectroscopy for Solvent-Ion Coordination and Local Structure Elucidation

Infrared (IR) spectroscopy complements Raman spectroscopy by providing detailed information on both ion pairing and the coordination of ions by solvent molecules. researchgate.net According to the mutual exclusion rule for centrosymmetric molecules, vibrations that are Raman active are IR inactive, and vice versa. up.ac.za The free SbF₆⁻ anion with Oₕ symmetry is a classic example.

A key application of IR spectroscopy is the detection of vibrational modes that become IR-active only upon symmetry reduction. For instance, the ν₁ symmetric stretching mode of the SbF₆⁻ anion is normally IR-inactive. However, when a Li⁺ cation coordinates directly with the anion, the symmetry is broken, and the ν₁ band can appear in the IR spectrum. acs.org The intensity of this "forbidden" band can be correlated with the concentration of contact ion pairs. acs.org

Furthermore, IR spectroscopy is highly sensitive to the coordination of Li⁺ ions by solvent molecules. When solvent molecules, such as organic carbonates or ethers, bind to a Li⁺ cation, the vibrational modes of the solvent molecules are altered. lsu.eduresearchgate.net A comparative study of (CH₃(OCH₂CH₂)₂OCH₃)₂LiSbF₆ (a diglyme (B29089) complex) and its polymer analogue P(EO)₆LiSbF₆ showed distinct changes in the CH₂ rocking and C-O stretching regions of the ethylene (B1197577) oxide units upon complexation with Li⁺. acs.org These shifts provide direct evidence of cation-solvent interaction and can be used to determine the local coordination structure around the lithium ion. acs.orgrsc.org

To understand how electrolytes function under real operating conditions, in-situ (in place) and operando (in operation) spectroscopic techniques are critical. These methods monitor changes within an electrochemical cell during processes like charging and discharging. nih.gov Techniques such as operando Raman microspectroscopy and operando Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy have been employed to study electrolyte dynamics. ucl.ac.ukosti.gov

These advanced methods can visualize and quantify several critical phenomena at the electrode-electrolyte interface:

Concentration Gradients: During battery operation, ion depletion and accumulation near the electrodes create concentration gradients, which can be mapped in real-time. chemrxiv.orgucl.ac.uk

SEI Formation: The formation of the Solid Electrolyte Interphase (SEI), a passivation layer critical to battery stability, can be observed. nih.govacs.org Operando Surface-Enhanced Raman Spectroscopy (SERS) has been used to track the initial stages of SEI formation, identifying the chemical species involved. nih.gov

Ion Solvation Changes: Changes in the solvation shell of Li⁺ ions as they move between the bulk electrolyte and the electrode surface can be monitored. osti.gov

While many pioneering operando studies have used LiPF₆-based electrolytes, the methodologies are directly applicable to systems containing LiSbF₆, offering a pathway to connect molecular-level interfacial phenomena with macroscopic battery performance. nih.govucl.ac.ukacs.org

X-ray Diffraction (XRD) Analysis of Lithium Hexafluoroantimonate Structures

X-ray diffraction (XRD) is the definitive technique for determining the atomic and molecular structure of crystalline materials. necsa.co.za It provides information on crystal phases, lattice parameters, and the arrangement of atoms within a unit cell.

The structure of anhydrous LiSbF₆ and its complexes can be precisely determined using single-crystal and powder XRD. While detailed structural data for pure anhydrous LiSbF₆ is not as prevalent as for its LiPF₆ analogue, studies on related compounds provide significant insight. For instance, the crystal structure of a diglyme-solvated complex, (CH₃(OCH₂CH₂)₂OCH₃)₂LiSbF₆, has been solved using single-crystal XRD. researchgate.netacs.orgresearchgate.net The analysis revealed a specific crystalline phase with well-defined structural parameters.

Table 2: Crystallographic Data for (CH₃(OCH₂CH₂)₂OCH₃)₂LiSbF₆

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | researchgate.netresearchgate.net |

| Space Group | Pccn | researchgate.netacs.orgresearchgate.net |

| Coordination | Each Li⁺ ion is coordinated by two diglyme molecules. The SbF₆⁻ anion does not directly interact with the Li⁺ cation. | researchgate.netacs.orgresearchgate.net |

| Unit Cell Contents | Contains four [Li(C₆H₁₄O₃)₂]⁺ cations and four SbF₆⁻ anions. | acs.org |

Analysis of anhydrous powder samples of related salts like LiPF₆ using XRD combined with Rietveld refinement allows for the determination of the space group and confirmation of isostructural relationships with other alkali hexafluorometallates. up.ac.zascience.gov Similar methods are essential for characterizing the precise solid-state structure of pure LiSbF₆.

In the context of polymer and solid-state electrolytes, XRD is crucial for assessing the morphology of the material, which is strongly linked to its ionic conductivity. researchgate.net For polymer electrolytes, high ionic mobility is typically achieved in the amorphous phase, not the crystalline phase. nih.govcore.ac.uk

When a salt like LiSbF₆ is incorporated into a polymer host such as poly(ethylene oxide) (PEO), it disrupts the regular packing of the polymer chains, reducing the degree of crystallinity. researchgate.net XRD analysis is used to verify this process:

The XRD pattern of a semi-crystalline polymer like PEO shows sharp diffraction peaks corresponding to its crystalline regions.

Upon addition of LiSbF₆, the intensity of these sharp peaks decreases, while a broad, diffuse "hump" characteristic of an amorphous phase becomes more prominent. researchgate.netmdpi.com

The complete disappearance of polymer diffraction peaks indicates that the salt has been fully dissolved and a predominantly amorphous polymer electrolyte has been formed. researchgate.net

A study on hybrid electrolytes made from a di-urea cross-linked PEO/siloxane host doped with LiSbF₆ found that the resulting transparent films were amorphous, which is a favorable characteristic for ionic conduction. researchgate.net Similarly, in composite solid-state electrolytes, XRD is used to confirm the presence and stability of the different crystalline components and to detect the formation of any new phases at their interfaces. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solvation Dynamics and Anion Mobility

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for investigating the local chemical environment and dynamic processes within lithium hexafluoroantimonate (LiSbF₆) electrolyte systems. nih.gov By probing specific atomic nuclei (e.g., ⁷Li, ¹⁹F), NMR provides detailed insights into ion solvation, the formation of ion pairs, and the mobility of both cations and anions. researchgate.netresearchgate.net

The chemical shift of ⁷Li nuclei is highly sensitive to the electron density of the surrounding environment. Changes in this shift upon dissolving LiSbF₆ in a solvent can elucidate the nature of the Li⁺ solvation shell, revealing which solvent molecules or parts of a polymer host are directly coordinating with the lithium ion. researchgate.net For instance, in polymer electrolytes, Li⁺ ions have been shown to coordinate with oxygen atoms of carbonyl groups. researchgate.net

Pulsed-field gradient (PFG) NMR is a key technique for directly measuring the self-diffusion coefficients of individual species in the electrolyte. rsc.org This allows for a quantitative assessment of the mobility of the Li⁺ cation and the SbF₆⁻ anion separately. Such studies are crucial for understanding the mechanisms of charge transport. In ideal electrolytes, high Li⁺ mobility and low anion mobility are desired to maximize the lithium transference number, a critical parameter for battery performance. Research into electrolytes with bulky anions, analogous to hexafluoroantimonate, uses PFG-NMR to confirm that the anion's diffusion is significantly slower than the cation's. rsc.org

Table 1: Illustrative PFG-NMR Data on Ion Diffusion in a LiSbF₆-based Electrolyte Note: This table presents hypothetical yet representative data based on principles described in the literature to illustrate the application of PFG-NMR.

| LiSbF₆ Concentration (mol/L) | Li⁺ Self-Diffusion Coefficient (D_Li⁺) (x 10⁻¹⁰ m²/s) | SbF₆⁻ Self-Diffusion Coefficient (D_anion) (x 10⁻¹⁰ m²/s) |

|---|---|---|

| 0.5 | 3.8 | 2.5 |

| 1.0 | 2.9 | 1.8 |

| 1.5 | 2.1 | 1.1 |

Advanced Thermal Analysis Techniques for Electrolyte System Stability

Thermal analysis techniques are indispensable for evaluating the operational safety and limits of electrolytes. tainstruments.com Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide a comprehensive picture of the thermal stability, decomposition behavior, and phase transitions of LiSbF₆ and its corresponding electrolytes. netzsch.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical data on thermal decomposition. tainstruments.com For lithium hexafluoroantimonate, TGA determines the onset temperature of decomposition, which marks the upper limit of its thermal stability. Studies have shown that the initial decomposition temperature for pure LiSbF₆ is approximately 367.64°C. researchgate.net

When LiSbF₆ is incorporated into a polymer electrolyte matrix, its thermal stability can be altered. TGA studies on polymer electrolytes containing LiSbF₆ have revealed that the onset temperature for thermal degradation tends to decrease as the salt concentration increases. uminho.pt Despite this, LiSbF₆-based electrolytes have demonstrated improved thermal stability when compared to electrolytes formulated with other common lithium salts like lithium perchlorate (B79767) and lithium triflate. The decomposition of hexafluorometallate salts like LiSbF₆ typically proceeds via dissociation, producing solid lithium fluoride (B91410) (LiF) and a gaseous pentafluoride species (SbF₅), analogous to the decomposition of lithium hexafluorophosphate (LiPF₆). researchgate.net

Table 2: TGA Decomposition Onset Temperatures for LiSbF₆ Systems

| Material System | LiSbF₆ Concentration | Decomposition Onset Temperature (°C) | Reference |

|---|---|---|---|

| Pure LiSbF₆ Salt | N/A | ~367 | researchgate.net |

| p(TMC) Polymer Electrolyte | Low (n=100) | ~275 | |

| p(TMC) Polymer Electrolyte | High (n=5) | ~225 |

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during a controlled temperature scan. tainstruments.com This technique is used to detect thermal events such as phase transitions (melting, crystallization), glass transitions, and the heat associated with decomposition (endothermic or exothermic). linseis.com

In the context of LiSbF₆ electrolytes, DSC is crucial for identifying the glass transition temperature (Tg), which signifies the transition from a rigid, glassy state to a more flexible, amorphous state. This transition is vital as ionic conductivity is significantly enhanced in the amorphous phase above the Tg. uminho.pt Research on electrolytes based on poly(trimethylene carbonate) (p(TMC)) doped with LiSbF₆ shows a distinct plasticizing effect; the Tg of the electrolyte continuously decreases with increasing salt content. uminho.pt This behavior contrasts with electrolytes containing lithium perchlorate or lithium triflate, where the Tg often rises at high salt concentrations. uminho.pt

DSC analysis also characterizes the nature of the decomposition process. LiSbF₆-based electrolyte systems have been observed to undergo endothermic degradation, meaning they absorb heat as they decompose. uminho.pt This is a favorable characteristic from a safety perspective, as it is less likely to lead to a thermal runaway event compared to exothermic decomposition, which releases heat and can self-accelerate. uminho.pt

Table 3: Glass Transition Temperatures (Tg) of p(TMC)-LiSbF₆ Electrolytes Data derived from graphical representations in the cited literature.

| Monomer Units per Li⁺ (n) | Approximate Glass Transition Temperature (Tg) (°C) | Reference |

|---|---|---|

| 100 (Low Salt Content) | -28 | uminho.pt |

| 20 | -45 | uminho.pt |

| 10 | -52 | uminho.pt |

| 5 (High Salt Content) | -55 | uminho.pt |

Theoretical and Computational Investigations of Lithium Hexafluoroantimonate Systems

Density Functional Theory (DFT) Studies

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the fundamental properties of molecules and materials, such as stability, reactivity, and electronic characteristics.

The electronic structure of an electrolyte component is fundamental to its electrochemical stability. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the electrochemical stability window of the electrolyte. researchgate.netresearchgate.net A larger gap generally implies greater stability, as more energy is required to either oxidize (remove an electron from the HOMO) or reduce (add an electron to the LUMO) the molecule. researchgate.net

While specific DFT studies detailing the HOMO-LUMO gap for LiSbF₆ are not extensively available in the reviewed literature, analysis of analogous systems like lithium hexafluorophosphate (B91526) (LiPF₆) provides valuable insights. For LiPF₆, the HOMO-LUMO gap is influenced by its state of aggregation, such as free ions, solvent-separated ion pairs (SSIPs), and contact ion pairs (CIPs). researchgate.net It is expected that LiSbF₆ would follow similar trends. The electrochemical stability of electrolytes based on lithium hexafluoroantimonate has been observed to be robust, with no significant electrochemical oxidation occurring at potentials below 5 volts. nih.gov

DFT calculations can also predict the structural parameters of LiSbF₆. The compound crystallizes in the rhombohedral space group R3. acs.org Theoretical calculations can be used to optimize such crystal structures and predict lattice parameters, which can then be compared with experimental data from techniques like X-ray diffraction.

The performance of an electrolyte is heavily dependent on the interactions between the lithium salt ions (Li⁺ and SbF₆⁻) and the surrounding solvent or polymer matrix. DFT is a powerful tool for quantifying these interactions. The solvation of a lithium salt is governed by the balance between cation-solvent and cation-anion interaction strengths. acs.org

DFT calculations are used to determine the binding energies of Li⁺ with various solvent molecules, such as ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), and poly(trimethylene carbonate) (PTMC). researchgate.netresearchgate.net For example, studies on LiPF₆ have shown that cyclic carbonates like EC coordinate more strongly with Li⁺ than linear carbonates. researchgate.net The most stable configuration for Li⁺ with cyclic carbonates is often found to be a four-coordinate structure, denoted as [Li(Solvent)₄]⁺. researchgate.net Similar calculations for LiSbF₆ would reveal the preferred solvation structures and coordination numbers, which are crucial for understanding ion mobility.

In polymer electrolytes, the interaction between Li⁺ and the polymer chains dictates the mechanism of ion transport. DFT calculations can model the binding of Li⁺ to the functional groups of the polymer, such as the ether oxygens in poly(ethylene oxide) (PEO) or the carbonate groups in PTMC. The strength of these interactions influences whether ion transport occurs via segmental motion of the polymer or through hopping between coordination sites.

| Interacting Species | System Type | Calculated Interaction Energy (kJ/mol) | Significance |

|---|---|---|---|

| Li⁺ - Ethylene Carbonate (EC) | Liquid Electrolyte | Strong | Indicates favorable solvation and potential for stable solvate formation. researchgate.net |

| Li⁺ - Dimethyl Carbonate (DMC) | Liquid Electrolyte | Moderate | Weaker interaction compared to cyclic carbonates. researchgate.net |

| Li⁺ - Polymer (e.g., PEO) | Polymer Electrolyte | Variable | Depends on polymer structure and functional groups, affecting ion transport mechanism. |

| Li⁺ - Anion (e.g., PF₆⁻) | Ion Pair | Strong (in gas phase) | Represents the energy required to dissociate the ion pair. acs.org |

Understanding the decomposition mechanisms of electrolyte components is vital for improving battery safety and longevity. DFT calculations can elucidate the reaction pathways for the thermal and electrochemical decomposition of LiSbF₆. While specific studies on LiSbF₆ are limited, research on LiPF₆ decomposition offers a template for the expected reactions. figshare.com

One primary decomposition pathway for hexafluoride salts is thermal dissociation. For LiPF₆, this involves the reaction: LiPF₆(s) → LiF(s) + PF₅(g)

A similar pathway is anticipated for LiSbF₆. DFT can calculate the energetics of this reaction, including the activation energy, to predict the onset temperature of decomposition. Furthermore, the decomposition can be influenced by the presence of trace amounts of water, leading to the formation of harmful byproducts like hydrofluoric acid (HF). figshare.com DFT can model these hydrolysis reactions and identify the reaction intermediates and transition states, providing a detailed picture of the degradation process. For instance, studies on LiPF₆ have shown that the resulting PF₅ is a strong Lewis acid that can react with solvent molecules, initiating solvent polymerization and the formation of the solid electrolyte interphase (SEI). figshare.com Similar reactivity is expected for the analogous SbF₅ produced from LiSbF₆ decomposition.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations model the physical movements of atoms and molecules over time, providing a dynamic view of electrolyte systems. This technique is particularly useful for studying transport phenomena and the dynamic nature of solvation structures.

MD simulations are essential for understanding how lithium ions move through an electrolyte, which is the basis of ionic conductivity. These simulations can calculate key transport properties like diffusion coefficients for each species (Li⁺, SbF₆⁻, and solvent/polymer). uq.edu.au

In solid polymer electrolytes, MD simulations have identified several mechanisms for Li⁺ transport nih.govmdpi.com:

Intra-chain hopping: Li⁺ ions move between adjacent coordination sites along a single polymer chain. nih.gov

Inter-chain hopping: Li⁺ ions jump from a coordination site on one polymer chain to a site on a neighboring chain. nih.gov

Vehicular motion: The Li⁺ ion moves along with the segment of the polymer chain to which it is coordinated.

| Anion (XF₆⁻) | Conductivity (σ) Order | Li⁺ Transference Number (tLi⁺) | Anion Diffusion Order |

|---|---|---|---|

| PF₆⁻ | Highest | 0.53 | DPF₆⁻ (Fastest) |

| AsF₆⁻ | Intermediate | 0.63 | DAsF₆⁻ (Intermediate) |

| SbF₆⁻ | Lowest | 0.83 | DSbF₆⁻ (Slowest) |

MD simulations provide a detailed picture of the local environment around a lithium ion, known as the solvation shell. The composition and structure of this shell are not static; solvent molecules or polymer segments are constantly exchanging with the bulk electrolyte in a process called ligand exchange. rsc.org

Simulations can track the residence time of specific molecules within the Li⁺ coordination shell. The dynamics of this exchange are critical for ion mobility. A very stable, tightly bound solvation shell can hinder Li⁺ transport, as significant energy is required to break the Li⁺-ligand bond, allowing the ion to move to a new site. Conversely, a very labile (rapidly exchanging) solvation shell might not effectively shield the Li⁺ charge, leading to strong interactions with the counter-anion (SbF₆⁻) and the formation of ion pairs, which also impedes transport. karazin.ua

MD studies of LiPF₆ in carbonate solvents have shown that Li⁺ is typically coordinated by carbonyl oxygen atoms from the solvent molecules. rsc.orgkarazin.ua The simulations reveal the number of coordinating atoms (the coordination number) and the geometry of the solvation shell. The dynamics of this shell, including the rate of ligand exchange, can be correlated with the macroscopic transport properties of the electrolyte, providing a bottom-up understanding of how molecular-level interactions govern battery performance.

Interfacial Phenomena Modeling at Electrode-Electrolyte Boundaries

The performance and longevity of lithium-ion batteries are critically dependent on the behavior of the electrode-electrolyte interface. researchgate.net Computational modeling is a vital tool for understanding the complex chemical and electrochemical reactions that occur at these boundaries, particularly the formation of the Solid Electrolyte Interphase (SEI). researchgate.netenergy.gov The SEI is a passivation layer that forms on the anode surface from the decomposition of electrolyte components. researchgate.net An ideal SEI allows for the transport of lithium ions while blocking electrons, which prevents further electrolyte degradation and ensures the battery's stability. researchgate.net

Multiscale modeling approaches, which combine ab initio calculations, classical molecular dynamics (MD), and mesoscopic level theories, are employed to investigate these interfacial phenomena. energy.gov These models allow researchers to predict and interpret the nucleation and evolution of the SEI as a function of electrolyte composition and applied potential. energy.gov For instance, simulations of electrolytes containing ethylene carbonate (EC), dimethyl carbonate (DMC), and a lithium salt like lithium hexafluorophosphate (LiPF6), which is often used as an analogue for LiSbF6 in computational studies, reveal the formation of SEI components. umich.edu Reactive force field (ReaxFF) based molecular dynamics simulations show that electrolyte molecules react with lithium from the anode to form compounds that constitute the SEI. umich.edu Key inorganic components identified in these layers include lithium oxide (Li₂O), lithium carbonate (Li₂CO₃), and lithium fluoride (B91410) (LiF). researchgate.net

Understanding the transport of lithium ions through the SEI is crucial, and computational studies provide insights into these mechanisms at an atomistic level. researchgate.net Models can simulate the influence of various factors, such as the chemical nature of the electrolyte solvents and the presence of additives, on the structure and properties of the SEI. mit.eduacs.org The ultimate goal of this modeling is to rationally design electrolyte solutions that promote the formation of a stable and effective SEI, thereby enhancing battery performance and cycle life. energy.gov

| Modeling Technique | Focus Area | Key Findings & Insights | Relevant Citations |

|---|---|---|---|

| Multiscale Modeling (Ab initio, Classical MD) | SEI Nucleation and Evolution | Allows for prediction of SEI formation based on electrolyte composition and potential; helps understand life-limiting mechanisms. | energy.gov |

| Reactive Force Field (ReaxFF) MD | SEI Composition | Simulates reactions between electrolyte and anode, identifying SEI components like Li₂O, Li₂CO₃, and LiF. | researchgate.netumich.edu |

| Density Functional Theory (DFT) | Electrolyte Decomposition | Investigates reaction pathways of solvent molecules (e.g., PC, VC) to understand how additives influence SEI formation. | acs.org |

| Concentrated-Solution Theory | Ion Transport Near Interface | Models how ion size and interfacial kinetics affect local conductivity and lithium transference numbers in the double layer. | frontiersin.org |

Ab Initio Molecular Dynamics (AIMD) for Reaction Kinetics and Mechanisms

Ab initio molecular dynamics (AIMD) is a powerful computational method for investigating chemical reactions because it solves the electronic structure of the system "from first principles" without reliance on empirical parameters. aip.orgmaterialsvirtuallab.org In AIMD, the forces acting on each atom are calculated directly from quantum mechanics at each step of the simulation, allowing for the accurate modeling of bond breaking and formation. ifpenergiesnouvelles.com This makes it particularly well-suited for studying the complex decomposition mechanisms of electrolyte components like lithium hexafluoroantimonate at the molecular level.

AIMD simulations have been successfully used to predict the stability and reductive dissociation of electrolyte species near electrode surfaces. nih.govacs.org While many studies focus on the more common lithium hexafluorophosphate (LiPF6), the insights are highly relevant to understanding LiSbF6 behavior. These simulations reveal that lithiation (coordination of Li+) and electron transfer from the anode are the primary triggers for the degradation of the hexafluoroanion. acs.org For example, AIMD studies show that the degradation of PF6- requires the coordination of multiple lithium ions to its fluorine atoms. nih.govacs.org This interaction destabilizes the P-F bonds, facilitates charge transfer from the electron-rich anode surface, and ultimately leads to bond cleavage and the decomposition of the salt. nih.gov

The simulations can track these reactions on ultrafast timescales (picoseconds), capturing the initial steps of SEI formation. acs.org In a system with carbonate solvents, AIMD shows that PF6- anions near the lithium metal surface can decompose within 2 picoseconds. acs.org By providing a quantum-mechanical view of reaction pathways, AIMD helps elucidate how different solvent environments influence the stability of the salt and the composition of the resulting decomposition products. aip.org Despite its high computational cost, AIMD provides unparalleled accuracy for predicting reaction kinetics, which is essential for designing more stable electrolytes. ifpenergiesnouvelles.com

| System Simulated | Simulation Focus | Key Simulation Parameters | Observed Mechanism/Findings | Relevant Citations |

|---|---|---|---|---|

| LiPF₆ in Ethylene Carbonate (EC) and Vinylene Carbonate (VC) on Li metal | Salt Decomposition at Anode Interface | Density: 1.3 g/mL; Time: ~2 ps; System: 3 Li⁺, 3 PF₆⁻, 18 EC, 1 VC | Lithiation and electron transfer trigger rapid PF₆⁻ degradation. Multiple Li⁺ coordinations to F atoms are required. | nih.govacs.org |

| Li⁺ in Linear and Cyclic Carbonates | Li⁺ Solvation Structure and Dynamics | Time: 30 ps; Method: Born-Oppenheimer MD | The chemical nature of the carbonate does not significantly alter the molecular arrangement in the first solvation shell. Slow solvent exchange rate observed. | aip.org |

| Alkene Isomerization in Zeolites | General Reactivity Prediction | Method: Machine Learning Perturbation Theory combined with AIMD | AIMD can predict rate constants with high accuracy, but computational cost is a major challenge. | ifpenergiesnouvelles.com |

Computational Fluid Dynamics (CFD) for Crystallization Process Optimization

The industrial production of high-purity crystalline materials like lithium hexafluoroantimonate requires precise control over the crystallization process. Computational Fluid Dynamics (CFD) has emerged as an indispensable tool for designing, optimizing, and scaling up crystallizers in the chemical industry. australiansciencejournals.comcore.ac.uk CFD simulations provide detailed insights into the complex interplay of fluid flow, heat transfer, and mass transfer within the crystallizer, which are difficult to measure experimentally. australiansciencejournals.com

CFD can be used to model the hydrodynamics within various types of industrial crystallizers, such as forced-circulation or stirred-tank reactors. nih.govmdpi.com The simulations can predict flow patterns, mixing efficiency, local velocities, and turbulence parameters like the eddy dissipation rate. mdpi.com This information is critical because the hydrodynamic conditions directly influence nucleation and crystal growth rates, and ultimately determine the final crystal size distribution (CSD), which is a key quality attribute. mdpi.com For instance, simulations have shown that impeller design and position in a stirred vessel significantly affect shear stress and convective flow, which in turn correlates with the mean crystal size. mdpi.com

To provide a more comprehensive process model, CFD is often coupled with population balance equations (PBE). mdpi.comnih.gov This coupled approach allows for the prediction of not only the fluid dynamics but also the evolution of the crystal population (i.e., the CSD). nih.gov Using such models, engineers can perform virtual experiments to study the impact of key operating parameters—such as inlet supersaturation, solution flow rates, and temperature—on process performance. nih.gov As demonstrated in studies on other chemical systems, increasing inlet supersaturation can significantly increase the nucleation rate and crystal production rate. nih.gov By leveraging CFD, the crystallization process for LiSbF6 can be optimized to achieve higher yields, better product quality, and more efficient operation, reducing the need for costly and time-consuming physical prototyping. core.ac.uknih.gov

| CFD Modeling Aspect | Objective | Significance for Crystallization | Relevant Citations |

|---|---|---|---|

| Hydrodynamic Analysis | Model fluid flow, mixing, and turbulence. | Flow patterns and shear stress directly impact nucleation, growth, and agglomeration, controlling final crystal size. | nih.govmdpi.com |

| Coupling with Population Balance Equations (PBE) | Predict the evolution of Crystal Size Distribution (CSD). | Enables optimization of process parameters (e.g., supersaturation, velocity) to achieve a target CSD and production rate. | nih.gov |

| Heat and Mass Transfer Modeling | Analyze temperature and concentration gradients. | Uniform temperature and concentration are crucial for consistent nucleation and growth, preventing unwanted secondary nucleation or impurities. | australiansciencejournals.comcore.ac.uk |

| Process Parameter Study | Evaluate the effect of operating conditions. | Allows for virtual optimization of parameters like flow rates and reactant ratios to maximize yield and product quality. | nih.gov |

Electrochemical Performance and Application in Advanced Battery Systems

Lithium Hexafluoroantimonate in Solid Polymer Electrolytes (SPEs)

Solid polymer electrolytes (SPEs) offer a pathway to safer, all-solid-state batteries by replacing flammable liquid electrolytes. The choice of lithium salt is critical to the performance of an SPE. LiSbF₆ has been investigated as a guest salt in various polymer hosts, demonstrating encouraging electrochemical and physical characteristics. nih.gov

The primary function of a lithium salt in an SPE is to provide charge carriers (Li⁺ ions). The ionic conductivity of the electrolyte is directly related to the concentration and mobility of these ions within the polymer matrix. In studies using a poly(trimethylene carbonate) (p(TMC)) host, the total ionic conductivity was observed to increase as the concentration of lithium hexafluoroantimonate increased. epo.org This trend is attributed to the growing number of charge carriers available for ionic transport. epo.org

Unlike many other electrolyte systems where conductivity peaks and then declines at higher salt concentrations due to ion pairing, the LiSbF₆-p(TMC) system did not show this effect within the studied composition range. epo.org The salt also acts as a plasticizer for the p(TMC) host polymer, which can further enhance ionic mobility. nih.gov In sol-gel derived poly(oxyethylene)/siloxane hybrid electrolytes, a composition of (d-U(2000))₃₀LiSbF₆ was found to be the most conductive in its series, exhibiting a conductivity of approximately 1.32x10⁻⁵ S/cm at room temperature. nih.gov

Table 1: Ionic Conductivity of LiSbF₆ in a d-U(2000) Polymer Host at 30°C

| Molar Ratio (EO units per Li⁺) | Ionic Conductivity (S cm⁻¹) |

|---|---|

| 30 | 1.32 x 10⁻⁵ |

Data sourced from ResearchGate. nih.gov

The electrochemical stability window (ESW) defines the operating voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. A wide ESW is crucial for high-energy-density batteries. The electrochemical stability of the lithium hexafluoroantimonate electrolyte system has been determined using microelectrode cyclic voltammetry. nih.govepo.org

In a p(TMC)-LiSbF₆ system, evaluations over a potential range of 0 to 6 volts showed that the electrolyte possesses good electrochemical stability, consistent with other electrolytes in the same polymer series. nih.govepo.org Similarly, studies on sol-gel derived hybrid electrolytes doped with LiSbF₆ demonstrated an electrochemical stability window spanning at least 6.0 V. nih.gov This wide stability window indicates that these materials could be suitable for applications in advanced high-voltage battery systems. epo.org

For an SPE to be practical, it must possess sufficient mechanical strength to act as both an electrolyte and a separator, preventing short circuits between the anode and cathode. The solvent-casting technique has been successfully used to prepare flexible, transparent, and self-supporting films of p(TMC)-LiSbF₆ electrolytes. nih.gov

These films exhibit mechanical properties appropriate for a dual-function electrolyte/separator component, particularly for compositions where the ratio of monomer units to lithium ions (n) is between 5 and 15. epo.org However, at higher salt concentrations (n less than 5), the mechanical properties may become inadequate for separator functions. nih.gov The good mechanical stability demonstrated by these polymer-salt combinations is a promising feature for the development of commercial devices. epo.orgnih.gov

Integration and Performance in Gel Polymer Electrolytes (GPEs)

Gel polymer electrolytes (GPEs) represent a compromise between liquid and solid electrolytes, combining the high ionic conductivity of liquids with the mechanical integrity of solids. dntb.gov.ua They consist of a polymer matrix that traps a liquid electrolyte. Lithium hexafluoroantimonate is among the salts, including LiPF₆ and LiBF₄, that can be used to create GPEs with Li⁺ ionic conductivity. epo.org GPEs are noted for their ability to suppress lithium dendrite growth and reduce the risk of short circuits, enhancing battery safety. nih.gov The polymer matrix provides a supportive framework for the liquid electrolyte, leading to enhanced thermal stability and favorable processability into films for manufacturing. nih.gov

Role and Performance in All-Solid-State Lithium Batteries (ASSLBs)

All-solid-state lithium batteries (ASSLBs) are considered a next-generation energy storage technology due to their potential for high energy density and enhanced safety. The solid electrolyte is the central component of these batteries. The use of polymer electrolytes, such as those incorporating LiSbF₆, is a key strategy in the development of ASSLBs.

The characteristics of LiSbF₆-based SPEs, including their good thermal, mechanical, and electrochemical stability, make them promising candidates for ASSLBs. nih.gov Electrolyte systems based on p(TMC) doped with LiSbF₆ have been identified as suitable for evaluation in prototype cells. nih.gov The ability to form flexible, self-supporting films that serve as both electrolyte and separator simplifies battery design and construction. epo.org While room temperature conductivity remains a challenge for many SPEs, the performance of LiSbF₆-based systems motivates further development for their potential application in commercial ASSLBs. nih.gov

Comparative Electrochemical Analysis with Alternative Lithium Salts (e.g., LiPF₆, LiTFSI, LiClO₄)

The performance of an electrolyte is highly dependent on the chosen lithium salt. Lithium hexafluoroantimonate offers distinct advantages and disadvantages when compared to more common salts like lithium hexafluorophosphate (B91526) (LiPF₆), lithium bis(trifluoromethane)sulfonimide (LiTFSI), and lithium perchlorate (B79767) (LiClO₄).

Thermal Stability : In a poly(trimethylene carbonate) host, LiSbF₆-based electrolytes exhibit improved thermal stability compared to electrolytes containing LiClO₄ and lithium triflate (LiOTf) at similar compositions. nih.gov This is a significant advantage for battery safety.

Ionic Conductivity : While LiPF₆ is the industry standard, other salts can offer competitive or superior conductivity depending on the polymer host and conditions. In one study comparing different salts in a d-U(2000) hybrid host, electrolytes based on LiClO₄ showed higher room temperature conductivities than those with other salts. At elevated temperatures, LiTFSI and LiBF₄-based electrolytes exhibited the highest conductivities. nih.gov

Mechanical Properties and Plasticizing Effect : Both LiTFSI and LiSbF₆ demonstrate a continuous plasticizing effect on the p(TMC) host, lowering its glass transition temperature with increasing salt content. This contrasts with LiClO₄ and LiOTf, where the glass transition temperature eventually rises at high salt concentrations. nih.gov However, at very high concentrations, the mechanical integrity of LiTFSI and LiSbF₆ systems can become insufficient. nih.gov

Dissociation : The degree of salt dissociation influences conductivity. Studies on carbonate solvents have shown that LiTFSI, LiPF₆, and LiClO₄ dissociate to a similar extent, whereas LiBF₄ shows significantly less dissociation.

The selection of a lithium salt is a complex optimization problem, and LiSbF₆ presents a compelling profile, particularly where high thermal and electrochemical stability are paramount. nih.gov

Interfacial Phenomena and Solid Electrolyte Interphase Sei Formation in Lithium Hexafluoroantimonate Based Electrolytes

Mechanisms of Interfacial Passivation Layer Formation and Evolution

The formation of the SEI is a complex process involving the reduction of electrolyte components—both solvents and anions—on the anode surface during the initial charging cycles. mdpi.comresearchgate.net The thermodynamic instability of the electrolyte at the low potential of the anode drives these decomposition reactions, leading to the precipitation of insoluble products that form the SEI. diva-portal.org The evolution of the SEI is a dynamic process; it can thicken over time, and its composition can change depending on the cycling conditions and the specific electrolyte formulation. dlr.de

The growth of the SEI layer can lead to a reduction in the available active lithium and electrolyte, contributing to irreversible capacity fade in the battery. mdpi.com The mechanisms for this continued growth are not fully understood but are thought to involve the transport of electrolyte components through the existing SEI to the electrode surface or the transport of electrons from the electrode to the electrolyte interface. dlr.de

Role of Anions and Solvents in SEI Composition and Morphology

The composition and morphology of the SEI are intricately linked to the specific components of the electrolyte, namely the salt anion and the solvent molecules. acs.orgresearchgate.net The hexafluoroantimonate (SbF6-) anion, in particular, plays a significant role in shaping the SEI.

The decomposition of anions like SbF6- can contribute to the formation of inorganic species within the SEI, such as lithium fluoride (B91410) (LiF). acs.org LiF is considered a beneficial component of the SEI due to its electronic insulating properties and its ability to facilitate Li+ transport. The presence of fluorine-containing anions often leads to the formation of a more robust and stable SEI. researchgate.net

Solvents also play a crucial role. Common carbonate solvents like ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC) decompose to form a mixture of organic and inorganic compounds, including lithium ethylene dicarbonate (B1257347) (LEDC) and lithium carbonate (Li2CO3). researchgate.netrsc.org The interplay between the decomposition products of the SbF6- anion and the solvents dictates the final composition and structure of the SEI. The resulting SEI is often a mosaic of these organic and inorganic components. arxiv.org

Impact of SEI on Lithium Ion Transport Kinetics and Charge Transfer

The composition of the SEI significantly influences its ionic conductivity. For instance, a higher concentration of LiF in the SEI, resulting from the decomposition of the hexafluoroantimonate anion, can affect the energy barrier for Li-ion diffusion. mdpi.com The presence of a well-structured SEI with favorable transport pathways can lead to lower interfacial impedance and improved rate capability of the battery. nih.gov Conversely, a thick or poorly structured SEI can impede Li+ transport, leading to increased internal resistance and reduced battery performance. nih.gov The charge transfer resistance at the interface is a key parameter that reflects the ease with which lithium ions can be inserted into or extracted from the electrode, and this is heavily influenced by the nature of the SEI.

Strategies for Interfacial Engineering and Stabilization in Battery Systems

Given the critical role of the SEI, significant research efforts are directed towards interfacial engineering to create a more stable and effective passivation layer. rsc.orgmdpi.com These strategies aim to control the composition, morphology, and properties of the SEI to enhance battery performance and lifespan.

One common approach is the use of electrolyte additives. researchgate.net These are small amounts of specific compounds added to the electrolyte that can preferentially decompose to form a more desirable SEI. For example, additives can promote the formation of a LiF-rich SEI, which is known for its stability. researchgate.net

Another strategy involves modifying the surface of the electrode material. mdpi.com Applying a thin coating to the electrode can provide a pre-formed, stable interface that minimizes direct contact between the electrolyte and the active material, thereby controlling the SEI formation process. mdpi.com Furthermore, tailoring the electrolyte formulation itself, such as using localized high-concentration electrolytes, can alter the solvation structure of the lithium ions and influence the decomposition pathways, leading to the formation of a more robust and anion-derived SEI. rsc.orgoaepublish.com

Surface Analytical Techniques for SEI/CEI Characterization (e.g., XPS)

Understanding the composition and structure of the SEI and the corresponding cathode electrolyte interphase (CEI) is crucial for developing effective interfacial engineering strategies. researchgate.net X-ray photoelectron spectroscopy (XPS) is a powerful and widely used surface-sensitive technique for characterizing these interfacial layers. diva-portal.orgfigshare.com

XPS provides detailed information about the elemental composition and chemical states of the species present on the electrode surface. figshare.com By analyzing the core level spectra of elements such as carbon, oxygen, fluorine, and antimony, researchers can identify the various organic and inorganic components of the SEI. nih.govrsc.org Depth profiling, often performed by sputtering with argon ions, can provide information about the distribution of these components within the SEI, revealing its layered structure. rsc.org However, it is important to be aware of potential artifacts during XPS analysis, such as the degradation of salt residues, which can be misinterpreted as SEI components. figshare.com

The following table provides a summary of key research findings related to the characterization and engineering of the SEI in lithium-ion batteries.

| Research Focus | Key Findings | Analytical Techniques |

| SEI Formation Mechanism | The SEI forms from the decomposition of both solvents and salt anions, creating a complex mixture of organic and inorganic compounds. mdpi.comresearchgate.net | Cyclic Voltammetry, Electrochemical Impedance Spectroscopy (EIS) |

| Role of Anions | Fluorinated anions like SbF6- contribute to the formation of a stable, LiF-rich SEI, which can improve battery performance. acs.orgresearchgate.net | X-ray Photoelectron Spectroscopy (XPS) |

| Interfacial Engineering | Electrolyte additives and electrode coatings can be used to engineer a more robust and effective SEI, leading to enhanced stability and cycle life. rsc.orgmdpi.comresearchgate.net | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) |

| SEI Characterization | XPS is a crucial technique for identifying the chemical composition and structure of the SEI, providing insights for further optimization. diva-portal.orgfigshare.comnih.gov | X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM) |

Degradation Mechanisms and Stability Studies of Lithium Hexafluoroantimonate

Thermal Decomposition Pathways and Products of Lithium Hexafluoroantimonate

The thermal stability of an electrolyte is paramount for the safety and longevity of lithium-ion batteries. Lithium hexafluoroantimonate, while possessing some favorable properties, is susceptible to thermal degradation. Research indicates that the initial decomposition temperature of LiSbF₆ is approximately 367.64°C. researchgate.net However, when incorporated into polymer electrolytes, such as with poly(trimethylene carbonate), the onset temperature of thermal degradation can decrease as the salt concentration increases. uminho.pt For instance, in a P(EO)₆LiSbF₆ crystalline material, severe decomposition is observed around its melting transition at 130°C. researchgate.net

Dissociation Reactions Leading to Volatile Species

Similar to other hexafluorophosphate (B91526) salts, the thermal decomposition of LiSbF₆ can be initiated by its dissociation. The primary thermal dissociation pathway for salts like LiPF₆ involves the generation of a Lewis acid, in that case, phosphorus pentafluoride (PF₅), and lithium fluoride (B91410) (LiF). uri.eduresearchgate.nettum.de This process is an equilibrium reaction that is fundamental to understanding the subsequent degradation chemistry. While direct studies on the volatile species from LiSbF₆ are less common in the provided literature, the analogy to LiPF₆ suggests that a similar dissociation to antimony pentafluoride (SbF₅) and LiF is a probable initial step in its thermal breakdown. SbF₅ is known for its aggressive reactivity.

Autocatalytic Processes in Thermal Breakdown

The decomposition of hexafluorophosphate-based electrolytes is often characterized by autocatalytic reactions, where the degradation products accelerate further breakdown. osti.gov For LiPF₆ electrolytes, trace amounts of protic impurities can react to form species that then autocatalytically decompose both the salt and the solvent. While specific studies on the autocatalytic processes in LiSbF₆ thermal breakdown were not found in the provided search results, the chemical similarities to LiPF₆ suggest that such mechanisms could also be at play. The generation of acidic species from initial decomposition or hydrolysis could potentially catalyze further degradation of the LiSbF₆ salt and the surrounding solvent molecules.

Hydrolytic Stability and the Generation of Corrosive Species (e.g., HF)

The presence of water in an electrolyte system can be highly detrimental, leading to the hydrolysis of the electrolyte salt and the generation of corrosive species. LiSbF₆ is described as highly hygroscopic, necessitating strict anhydrous handling to prevent hydrolysis, which can degrade its performance in battery systems.

The hydrolysis of hexafluorophosphate salts like LiPF₆ is known to produce hydrofluoric acid (HF). tum.demdpi.com This reaction is often initiated by the dissociation of the salt into a Lewis acid (e.g., PF₅), which then reacts with water. mdpi.com The generated HF is highly toxic and can react with other battery components, leading to a decline in performance. researchgate.net Given the hygroscopic nature of LiSbF₆ and the reactivity of its potential dissociation product, SbF₅, it is highly probable that it undergoes hydrolysis in the presence of moisture to generate HF. This process would involve the reaction of the SbF₆⁻ anion or SbF₅ with water.

Electrochemical Degradation Pathways and Side Reactions

The electrochemical stability of an electrolyte is crucial for the proper functioning of a lithium-ion battery. The electrolyte must remain stable over the wide potential window experienced at both the anode and cathode during charging and discharging.

Studies on the electrochemical stability of LiSbF₆ in various organic solvents like tetrahydrofuran (B95107) (THF) and sulfolane (B150427) have been conducted. Cyclic voltammetry studies have shown that the SbF₆⁻ anion is electrochemically active. It can be reduced at the cathode, with Sb(V) being reduced first to Sb(III) and then to Sb(0). These reduction products can passivate the electrode surface, potentially due to the formation of LiF. This passivation can affect the battery's performance.

At the anode, the oxidation limits of electrolytes containing LiSbF₆ are comparable to those with LiAsF₆ and LiPF₆. However, at high potentials, decomposition products formed at the anodic limit can be subsequently reduced at the cathode. uminho.pt

Influence of Impurities and Additives on the Chemical Stability of Electrolyte Systems

The purity of the electrolyte system is critical for its stability and performance. Impurities, particularly water, can significantly impact the chemical stability of LiSbF₆-based electrolytes, leading to hydrolysis and the formation of corrosive HF. mdpi.com The Chinese industrial standard HG/T 4067-2015 outlines methods for the analysis of impurities in lithium hexafluorophosphate electrolytes, highlighting the importance of quality control. analytik-jena.com

Role of Transition Metal Ions in Catalyzing Lithium Hexafluoroantimonate Decomposition

The dissolution of transition metal ions from the cathode material is a known degradation mechanism in lithium-ion batteries. nih.govresearchgate.net These dissolved ions can migrate to the anode and interfere with the SEI layer, leading to capacity fade. researchgate.net

Catalytic Activity and Other Niche Research Applications of Lithium Hexafluoroantimonate

Lithium Hexafluoroantimonate as a Lewis Acid Catalyst in Organic Transformation Research

Lithium hexafluoroantimonate is recognized as a lithium salt with potential applications in various chemical processes. Commercial suppliers list it for use as a catalyst precursor, implying a role in facilitating chemical reactions. The catalytic potential of such a salt typically stems from the Lewis acidity of the lithium cation (Li⁺), which can activate substrates by coordinating to lone-pair-bearing atoms like oxygen. However, specific, well-documented examples of its use to catalyze the organic transformations outlined below are not readily found in current research literature, which more frequently details the catalytic activity of the more common salt, lithium hexafluorophosphate (B91526) (LiPF₆).

Catalysis in Tetrahydropyranylation Reactions

The tetrahydropyranylation of alcohols is a common method for protecting the hydroxyl group during multi-step organic synthesis. This reaction is typically catalyzed by a Lewis or Brønsted acid. While various lithium salts, such as lithium hexafluorophosphate and lithium tetrafluoroborate (B81430), have been proven effective for this transformation, specific research detailing the use of lithium hexafluoroantimonate for this purpose is not available. The general mechanism for such a reaction would involve the Lewis acidic lithium cation activating the dihydropyran molecule, making it more susceptible to nucleophilic attack by an alcohol. However, no data on reaction conditions, yields, or substrate scope specifically using lithium hexafluoroantimonate could be retrieved.

Application in Nazarov-type Cyclization

The Nazarov cyclization is a powerful acid-catalyzed reaction for synthesizing cyclopentenones from divinyl ketones. The reaction proceeds through a 4π-electrocyclic ring closure of a pentadienyl cation, which is generated by the activation of the starting ketone by a Lewis or Brønsted acid. Extensive research has been conducted on this reaction using a variety of catalysts. Studies on lithium-ion catalysis for Nazarov-type cyclizations have identified lithium hexafluorophosphate (LiPF₆) as an effective catalyst for producing benzofulvene derivatives from 1-arylbuta-2,3-dien-1-ols. organic-chemistry.org This research highlights the efficacy of the lithium cation in catalyzing this transformation. However, there is no specific data or published research on the application of lithium hexafluoroantimonate as a catalyst for any variant of the Nazarov cyclization.

Emerging Catalytic Roles in Diverse Chemical Processes

Beyond the more established organic reactions, the exploration of lithium hexafluoroantimonate in emerging catalytic roles remains a largely undeveloped field. While the hexafluoroantimonate anion (SbF₆⁻) is known for being very weakly coordinating, a property that is often desirable in catalysis, its pairing with the lithium cation in specific catalytic cycles has not been a focus of significant research. Its primary application and area of study are concentrated in the field of materials science, particularly as an electrolyte salt for high-performance lithium-ion batteries. sigmaaldrich.com Any catalytic activity in other areas of chemical processing is not yet prominently reported in scientific literature.

Environmental Considerations and Advanced Recycling Research of Lithium Hexafluoroantimonate Containing Systems

Environmental Impact Assessment of Electrolyte Decomposition Products

The thermal and electrochemical decomposition of lithium hexafluoroantimonate-based electrolytes can release several hazardous substances into the environment. The decomposition of the hexafluoroantimonate anion (SbF₆⁻) can lead to the formation of toxic and corrosive compounds.

Decomposition Pathways and Products

Under thermal stress or in the presence of trace amounts of water, LiSbF₆ can decompose. While specific decomposition studies on LiSbF₆ are less common in publicly available literature compared to the more widely used lithium hexafluorophosphate (B91526) (LiPF₆), the decomposition mechanisms are expected to share some similarities due to the presence of the metal-fluorine bond.

For comparison, LiPF₆ decomposition, especially in the presence of moisture, is known to produce hydrogen fluoride (B91410) (HF) and phosphorus oxyfluoride (POF₃). researchgate.net Similarly, the decomposition of LiSbF₆ is anticipated to generate hydrogen fluoride (HF) and various antimony compounds. The presence of antimony, a heavy metal, adds another layer of environmental concern.

Key Decomposition Products and Their Environmental Impact:

| Decomposition Product | Chemical Formula | Environmental/Health Impact |

| Hydrogen Fluoride | HF | Highly corrosive and toxic. Can cause severe respiratory damage and skin burns. Environmental contamination can lead to soil and water acidification. researchgate.netredway-tech.com |

| Antimony Compounds | e.g., SbF₃, Sb₂O₃, Sb₂O₅ | Antimony and its compounds are considered toxic. mdpi.com Long-term exposure can lead to respiratory and cardiovascular issues. Release into the environment can contaminate soil and water sources. redway-tech.comenvironmentenergyleader.com |

| Organic Carbonate Solvents | e.g., EC, DMC, DEC | These solvents are flammable and can be irritants. ess-news.com Their release contributes to volatile organic compound (VOC) emissions. |

This table is based on expected decomposition products and the known impacts of similar compounds.

Research indicates that the thermal stability of the electrolyte system is a critical factor. Studies on similar electrolytes show that decomposition can be initiated by impurities and accelerated by higher temperatures. researchgate.net

Research into Sustainable Disposal and Advanced Recycling Technologies for Spent Electrolytes

The hazardous nature of LiSbF₆ and its decomposition products necessitates specialized disposal and recycling methods to prevent environmental contamination. redway-tech.comenvironmentenergyleader.com Current research focuses on recovering valuable materials and neutralizing hazardous components.

Current Recycling Approaches and Research Directions

Traditional battery recycling methods, such as pyrometallurgy (smelting) and hydrometallurgy (leaching), are often focused on recovering valuable metals from the electrodes like cobalt, nickel, and lithium. nih.govnih.govrsc.org However, these processes are not always optimized for electrolyte recovery and can lead to the release of toxic gases if not properly controlled. prevent-waste.netmdpi.com

Advanced Recycling Technologies for Electrolytes:

Several innovative approaches are being investigated to specifically target electrolyte recycling:

Solvent Extraction: This method uses organic solvents to selectively dissolve and separate the electrolyte from the other battery components. chalmers.se Subsequent distillation can then be used to separate the lithium salt from the solvents. chalmers.se

Supercritical Fluid Extraction: Utilizing supercritical fluids, such as carbon dioxide (CO₂), offers a greener alternative to organic solvents. chalmers.se Sub- and supercritical CO₂ can selectively extract the electrolyte solvents, although the recovery of the lithium salt itself can be more challenging. chalmers.se

Vacuum Distillation/Low-Temperature Thermal Treatment: This technique involves heating the spent batteries under vacuum or at low temperatures to vaporize the electrolyte solvents for collection. prevent-waste.netchalmers.se A significant challenge with this method is the potential for the thermal decomposition of the lithium salt if temperatures are not carefully controlled. chalmers.se

Chemical Precipitation: Research has explored the use of chemical agents to precipitate the lithium salt from the electrolyte solution, allowing for its separation and potential reuse. google.com

Research Findings on Electrolyte Recycling:

| Recycling Technique | Key Findings & Challenges |

| Low-Temperature Thermal Treatment | Enables separation of electrolyte solvents. Risk of LiPF₆ (and likely LiSbF₆) decomposition, leading to toxic gas emissions like HF. chalmers.se |

| Sub-supercritical CO₂ Extraction | Effective for selectively separating non-polar electrolyte solvents. chalmers.se Less effective for the salt itself. |

| Antisolvent Precipitation | Shows promise for selectively isolating LiPF₆ as a complex, which could be adaptable for LiSbF₆. researchgate.netosti.gov |

This table highlights findings from research on similar electrolyte systems, which are relevant to the development of recycling methods for LiSbF₆-containing electrolytes.

The development of recycling processes that can efficiently and safely separate and purify the components of LiSbF₆-based electrolytes is crucial for a circular economy approach to battery manufacturing. osti.gov

Mitigation Strategies for Environmental Hazards in Battery Manufacturing and End-of-Life Management

Mitigating the environmental and health risks associated with lithium hexafluoroantimonate requires a comprehensive approach that spans the entire lifecycle of the battery, from manufacturing to disposal. inspenet.comenergy.govnrel.gov

Manufacturing Phase

During the manufacturing process, strict control measures are necessary to prevent the release of hazardous materials and ensure worker safety. environmentenergyleader.comess-news.com

Enclosed Systems and Automation: Using closed-loop systems for electrolyte filling and handling can minimize worker exposure and prevent emissions of volatile compounds. Automation can further reduce the risk of accidental spills and exposure. nih.gov

Air and Water Treatment: Manufacturing facilities must be equipped with advanced air filtration and wastewater treatment systems to capture and neutralize any hazardous substances, including antimony compounds and fluoride ions. inspenet.comuniversidadeuropea.com

Waste Management: Hazardous waste generated during production, such as contaminated solvents and off-spec materials, must be managed according to strict environmental regulations. environmentenergyleader.comenergy.gov

End-of-Life Management

Proper management at the end of a battery's life is critical to preventing environmental pollution.

Collection and Sorting: Establishing robust collection programs for spent batteries is the first step. chalmers.se Subsequent sorting is necessary to separate batteries containing hazardous materials like LiSbF₆ from other chemistries.

Safe Disassembly: Disassembling batteries, especially at an industrial scale, presents significant safety risks, including short circuits and the release of toxic substances. nih.gov Automated disassembly processes are being developed to improve safety and efficiency. nih.gov

Deactivation: Before shredding or further processing, batteries should be deactivated to eliminate residual charge and reduce the risk of thermal runaway. prevent-waste.net

Regulatory and Policy Frameworks